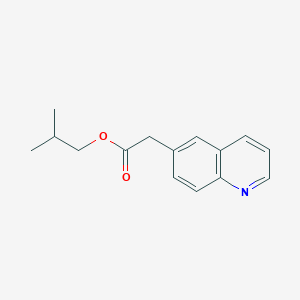
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C12H17NO2 It is a derivative of tetrahydronaphthalene, characterized by the presence of two methoxy groups at positions 6 and 8, and an amine group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Methoxylation: Introduction of methoxy groups at positions 6 and 8 using methanol and a suitable catalyst.
Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.
Amination: Introduction of the amine group at position 2 through a nucleophilic substitution reaction.
Hydrochloride Formation: Conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially affecting neurotransmission.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine: A closely related compound with similar structural features.
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine: Another derivative with fluorine atoms instead of methoxy groups.
1,2,3,4-Tetrahydro-1-naphthylamine: A simpler analog without the methoxy groups.
Uniqueness
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to the specific positioning of its methoxy and amine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-5-8-3-4-9(13)6-11(8)12(7-10)15-2;/h5,7,9H,3-4,6,13H2,1-2H3;1H |
Clave InChI |
FHVVYCUDWWAXJX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC(CC2)N)C(=C1)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)

![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)

![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)


![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)



